2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid
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Overview
Description
SHAAGtide is a peptide derived from the stepwise cleavage of CCL23β, a chemokine product of the alternatively spliced form of the CCL23 gene. This peptide consists of 18 amino acids from the N-terminal of human CCL23 and is known for its potent signaling and chemoattractant properties. SHAAGtide is a functional ligand for the formyl peptide receptor-like 1 (FPRL1) but is inactive for the chemokine receptor CCR1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: SHAAGtide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, followed by cleavage from the resin and purification .
Industrial Production Methods: Industrial production of SHAAGtide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The peptide is purified using high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: SHAAGtide undergoes various chemical reactions, including:
Cleavage by Proteases: SHAAGtide is generated by the cleavage of CCL23β by proinflammatory proteases.
Oxidation and Reduction: As a peptide, SHAAGtide can undergo oxidation and reduction reactions, particularly involving its methionine and cysteine residues.
Common Reagents and Conditions:
Cleavage Reagents: Proteases such as trypsin and chymotrypsin are commonly used for the cleavage of peptides.
Oxidizing Agents: Hydrogen peroxide and performic acid are used for the oxidation of methionine residues.
Reducing Agents: Dithiothreitol (DTT) and β-mercaptoethanol are used for the reduction of disulfide bonds.
Major Products Formed:
Cleavage Products: The cleavage of SHAAGtide by proteases results in smaller peptide fragments.
Oxidation Products: Oxidation of methionine residues leads to the formation of methionine sulfoxide.
Reduction Products: Reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
SHAAGtide has a wide range of scientific research applications, including:
Chemistry: SHAAGtide is used as a model peptide for studying peptide synthesis, cleavage, and modification reactions.
Biology: It is employed in research on chemokine signaling and leukocyte recruitment.
Mechanism of Action
SHAAGtide exerts its effects by binding to and activating the formyl peptide receptor-like 1 (FPRL1). This receptor is a type of pattern recognition receptor on innate immune cells. Upon binding to FPRL1, SHAAGtide triggers intracellular signaling cascades that lead to the recruitment of leukocytes and the modulation of inflammatory responses .
Comparison with Similar Compounds
CCL23β Δ24: This peptide is also derived from the cleavage of CCL23β and is a functional ligand for both CCR1 and FPRL1.
Formyl Peptide Receptor Agonists: Other peptides that activate formyl peptide receptors, such as N-formylmethionine-leucyl-phenylalanine (fMLF), share similar functions with SHAAGtide.
Uniqueness of SHAAGtide: SHAAGtide is unique in its selective activation of FPRL1 and its potent chemoattractant properties. Unlike CCL23β Δ24, SHAAGtide is inactive for CCR1, making it a valuable tool for studying FPRL1-specific signaling pathways .
Properties
Molecular Formula |
C90H149N29O22S2 |
---|---|
Molecular Weight |
2053.5 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C90H149N29O22S2/c1-12-48(6)71(117-79(132)57(22-15-16-30-91)107-76(129)58(23-17-31-99-89(94)95)108-77(130)59(24-18-32-100-90(96)97)109-84(137)64(38-52-40-101-56-21-14-13-20-54(52)56)113-82(135)62(36-46(2)3)112-75(128)55(92)28-34-142-10)87(140)102-42-69(123)119-33-19-25-67(119)86(139)111-60(26-27-68(93)122)78(131)110-61(29-35-143-11)80(133)118-72(51(9)121)88(141)115-63(37-47(4)5)83(136)116-66(44-120)85(138)114-65(39-53-41-98-45-104-53)81(134)106-50(8)74(127)105-49(7)73(126)103-43-70(124)125/h13-14,20-21,40-41,45-51,55,57-67,71-72,101,120-121H,12,15-19,22-39,42-44,91-92H2,1-11H3,(H2,93,122)(H,98,104)(H,102,140)(H,103,126)(H,105,127)(H,106,134)(H,107,129)(H,108,130)(H,109,137)(H,110,131)(H,111,139)(H,112,128)(H,113,135)(H,114,138)(H,115,141)(H,116,136)(H,117,132)(H,118,133)(H,124,125)(H4,94,95,99)(H4,96,97,100)/t48-,49-,50-,51+,55-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,71-,72-/m0/s1 |
InChI Key |
ULUOXCRNSRVJPE-MJRHPTFMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC2=CNC=N2)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(C)C)NC(=O)C(CCSC)N |
Origin of Product |
United States |
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